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Introduction
Tiaprost, a synthetic analogue of prostaglandin F2α (PGF2α), is a potent luteolytic agent

widely utilized in veterinary medicine.[1] Its pharmacological activity centers on the regression

of the corpus luteum, making it a valuable tool for the synchronization of estrus, induction of

parturition, and treatment of various reproductive disorders in several animal species. This

technical guide provides a comprehensive overview of the pharmacological properties of

Tiaprost, including its mechanism of action, pharmacokinetics, and detailed experimental

protocols for its application in veterinary research and practice.

Mechanism of Action: The Prostaglandin F2α
Signaling Pathway
Tiaprost exerts its effects by binding to the prostaglandin F2α receptor (FP receptor), a G-

protein coupled receptor.[2] This binding initiates a cascade of intracellular events, primarily

through the activation of the Gq protein subunit. This leads to the stimulation of phospholipase

C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol

trisphosphate (IP3) and diacylglycerol (DAG).
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IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, leading

to an increase in cytosolic calcium concentrations.[2] Elevated intracellular calcium, along with

DAG, activates protein kinase C (PKC). This signaling cascade ultimately results in the

physiological effects of Tiaprost, including smooth muscle contraction and luteolysis.[2]
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Caption: Tiaprost Signaling Pathway.

Pharmacokinetics
The pharmacokinetic profile of Tiaprost has been investigated in several target species. The

drug is rapidly absorbed and metabolized, with excretion occurring primarily through the urine.

Key pharmacokinetic parameters are summarized in the table below.
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Species Dosage Route

Peak
Plasma
Concentrati
on

Time to
Peak

Elimination
Half-life

Mare
0.00075

mg/kg
Intramuscular 1-2 hours --- ---

Sow 0.003 mg/kg Intramuscular ~0.005 µg/mL 15 minutes 99 hours

Rat 100 µg/kg Intravenous --- ---

0.09, 0.40,

and 5.60

hours (three-

phasic)

Quantitative Data on Pharmacological Effects
The luteolytic and uterotonic effects of Tiaprost have been quantified in various studies,

demonstrating its efficacy in reproductive management.
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Species Application Dosage Efficacy/Outcome

Cattle
Estrus

Synchronization
750 µg (1.0-2.5 µg/kg)

Effective luteolysis

and synchronization of

estrus.

Horse
Estrus

Synchronization

450 µg (0.6-1.125

µg/kg)

Induction of luteolysis,

allowing for controlled

breeding.

Swine Parturition Induction
300-600 µg (2.0-3.0

µg/kg)

Induction of farrowing,

typically within 24-48

hours.

Sheep
Estrus

Synchronization

150-225 µg (2.5-3.75

µg/kg)

Effective for

synchronizing estrus

in ewes.

Dog Pyometra (adjunct) Varies

Used in combination

with other drugs to

promote uterine

evacuation.

Experimental Protocols
Estrus Synchronization in Cattle
This protocol is designed to synchronize estrus in a herd of cattle for artificial insemination (AI).

Day 0:
Administer GnRH

Day 7:
Administer Tiaprost (750 µg)

Day 9:
Administer GnRH

Perform Timed AI
(16-20 hours after 2nd GnRH)

Click to download full resolution via product page

Caption: Estrus Synchronization Protocol in Cattle.

Methodology:
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Day 0: Administer a Gonadotropin-Releasing Hormone (GnRH) analogue to all cows to

initiate a new follicular wave.

Day 7: Administer a luteolytic dose of Tiaprost (750 µg) via intramuscular injection to

regress the corpus luteum.

Day 9: Administer a second dose of GnRH to trigger ovulation of the dominant follicle.

Timed Artificial Insemination: Perform AI 16 to 20 hours after the second GnRH injection.

Induction of Parturition in Sows
This protocol is for the induction of farrowing in sows to allow for supervision.

Day 114 of Gestation:
Administer Tiaprost (300-600 µg)

Expected Farrowing
(24-48 hours post-injection)

Click to download full resolution via product page

Caption: Parturition Induction Protocol in Sows.

Methodology:

Timing: On day 114 of gestation, administer a single intramuscular injection of Tiaprost
(300-600 µg).

Observation: Closely monitor the sow for signs of impending parturition. Farrowing is

expected to commence within 24 to 48 hours.

Intervention: Be prepared to assist with farrowing if necessary.

Medical Management of Pyometra in Bitches (in
combination with Aglepristone)
This protocol outlines the use of Tiaprost as part of a medical treatment for open-cervix

pyometra in bitches, in conjunction with a progesterone receptor antagonist.
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Treatment Protocol

Day 1:
Administer Aglepristone (10 mg/kg SC)

Day 2:
Administer Aglepristone (10 mg/kg SC)

Days 3-7:
Administer Tiaprost analogue (e.g., Cloprostenol 1-2 µg/kg SC daily)

Day 8:
Administer Aglepristone (10 mg/kg SC)

Monitor Uterine Evacuation
(Ultrasound)

Click to download full resolution via product page

Caption: Pyometra Treatment Protocol in Bitches.

Methodology:

Initial Treatment (Days 1 & 2): Administer aglepristone (10 mg/kg) subcutaneously on two

consecutive days to block progesterone receptors and promote cervical opening.[3]

Uterine Evacuation (Days 3-7): Administer a low dose of a Tiaprost analogue, such as

cloprostenol (1-2 µg/kg), subcutaneously once daily for five days to stimulate uterine

contractions and facilitate the expulsion of uterine contents.

Follow-up Treatment (Day 8): Administer a third dose of aglepristone (10 mg/kg)

subcutaneously.
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Monitoring: Monitor the bitch's clinical condition and uterine size via ultrasonography to

assess treatment efficacy.

Toxicological Data
Acute and subacute toxicity studies have been conducted to establish the safety profile of

Tiaprost.

Species Study Type LD50 / NOEL Route

Rat Acute Toxicity 22.9 mg/kg (LD50) Oral

2 mg/kg (LD50)
Intramuscular/Intraven

ous

Mouse Acute Toxicity 15.3 mg/kg (LD50) Oral

9.8 mg/kg (LD50) Intramuscular

1.60 mg/kg (LD50) Intravenous

Pig 90-day Oral Toxicity
0.012 mg/kg/day

(NOEL)
Oral

Rat 90-day Oral Toxicity 0.2 mg/kg/day (NOEL) Oral

Conclusion
Tiaprost is a valuable pharmacological agent in veterinary reproductive medicine. Its well-

defined mechanism of action, predictable pharmacokinetic profile, and demonstrated efficacy

make it a reliable tool for researchers and clinicians. The experimental protocols provided in

this guide offer a framework for the effective and safe application of Tiaprost in various animal

species. As with any potent pharmacological agent, adherence to recommended dosages and

protocols is crucial for achieving desired outcomes while minimizing the risk of adverse effects.

Further research into the nuanced applications and potential long-term effects of Tiaprost will

continue to refine its use in veterinary science.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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